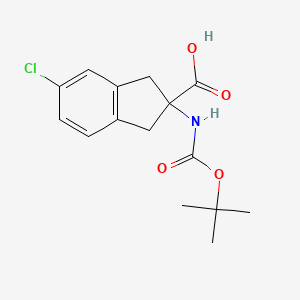

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Vue d'ensemble

Description

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of bioactive molecules and pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

1.1. Synthesis of Drug Candidates

One of the primary applications of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is in the development of drug candidates targeting various diseases. For instance:

- Discoidin Domain Receptor Inhibitors: Research has shown that derivatives of this compound can inhibit discoidin domain receptors (DDR), which are implicated in cancer progression and fibrosis .

1.2. Anticancer Activity

Preliminary studies indicate that compounds derived from this compound exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Organic Synthesis

The compound is also used as an intermediate in organic synthesis due to its unique functional groups.

2.1. Reaction Pathways

The presence of both amino and carboxylic acid functionalities enables various reactions:

- Amidation Reactions: The carboxylic acid can be converted into amides, which are crucial in synthesizing peptide-like structures.

- Substitution Reactions: The chlorinated position allows for nucleophilic substitution, leading to diverse derivatives with potential biological activities.

Case Study 1: Synthesis of DDR Inhibitors

A study published in the Journal of Medicinal Chemistry details the synthesis of a series of 2-amino-2,3-dihydro-1H-indene derivatives that act as selective DDR1 inhibitors . The research highlights the modification of the Boc group to enhance solubility and bioavailability.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of various indene derivatives, including those derived from this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Mécanisme D'action

The mechanism of action of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is primarily related to its ability to act as a protected amine. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Boc-amino)-5-chloro-1H-indene-2-carboxylic acid

- 2-(Boc-amino)-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

- 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

Uniqueness

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc protection also provides stability during synthetic processes, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a chloro substituent on the indene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.

- IUPAC Name : 2-((tert-butoxycarbonyl)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

- Molecular Formula : C₁₅H₁₈ClN₁O₄

- Molecular Weight : 311.77 g/mol

- CAS Number : 1427501-69-6

Research indicates that derivatives of this compound may exhibit inhibitory effects on discoidin domain receptor 1 (DDR1), which plays a significant role in various pathological conditions, including cancer and fibrosis. The planar configuration of the indene structure is believed to enhance interactions with biological targets, potentially improving binding affinity and specificity.

Interaction Studies

Studies have employed techniques such as surface plasmon resonance and molecular docking simulations to investigate the binding affinity of this compound to DDR1 and other receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects.

Inhibition of DDR1

A notable study explored the biological activity of compounds structurally similar to this compound. The findings suggested that these compounds could inhibit DDR1 activity, which is implicated in tumor progression and fibrosis. The study utilized various assays to measure the inhibitory effects and established a correlation between structural features and biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid | Fluorine substituent instead of chlorine | Potentially different biological activity profile |

| 2-Amino-5-chloro-2,3-dihydro-1H-indene | Lacks carboxylic acid functionality | May exhibit different reactivity |

| Ethyl 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene | Ethyl ester instead of carboxylic acid | Different solubility and reactivity |

This comparative analysis highlights how variations in substituents can influence biological activity and reactivity profiles.

Synthesis Pathway

The synthesis of this compound typically involves several steps, which may vary based on specific laboratory techniques. The general pathway includes:

- Formation of Indene Derivative : Starting from readily available indene derivatives.

- Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.

- Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) for the protection of the amino group.

- Carboxylation : Introducing the carboxylic acid functionality via appropriate carboxylation methods.

Propriétés

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVWELCPNMCVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123872 | |

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427501-69-6 | |

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.